1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine
Overview
Description
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been found to have various biological activities
Action Environment
The action of similar compounds can be influenced by various environmental factors
Preparation Methods
The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Cyclocondensation: The initial step involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents to form pyrazole derivatives.
Industrial Production: Industrial production methods often employ catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine undergoes several types of chemical reactions:
Scientific Research Applications
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is a pyrazole derivative notable for its unique trifluoromethyl substitution, which enhances its lipophilicity and metabolic stability. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C11H10F3N3
- Molecular Weight : 241.21 g/mol
- CAS Number : 1240572-94-4
Biological Activities
The biological activity of this compound has been explored through various studies, indicating potential applications in pharmacology.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives inhibit cell proliferation in various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Table 1 summarizes the cytotoxic activities of related compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
OSU-03012 | HCT-116 | 20 |
OSU-03012 | MCF-7 | 30 |
OSU-03012 | HeLa | 25 |
The IC50 values indicate the concentration required for 50% inhibition of cell viability, demonstrating the efficacy of these compounds in targeting cancer cells.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases. For example, OSU-03012, a compound derived from a similar structure, was shown to inhibit p21-activated kinases (PAKs), which are crucial for regulating cell motility and proliferation. The inhibition of PAK activity led to reduced phosphorylation of AKT and subsequent effects on cell survival and migration .
Case Studies
A notable study investigated the effects of a related compound on thyroid cancer cells. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through a mechanism involving PAK inhibition. This study highlights the potential of pyrazole derivatives in treating various cancers by targeting specific signaling pathways .
Comparative Analysis with Similar Compounds
When compared to other trifluoromethyl-substituted pyrazoles, such as 4-(trifluoromethyl)benzylamine and 3-(trifluoromethyl)pyrazole, this compound exhibits unique biological profiles due to its specific substitution pattern. This structural uniqueness influences both its chemical reactivity and biological activity, making it a valuable candidate for further research .
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-10(15)16-17/h1-6H,7H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKGXDQDKOEEEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200027 | |
Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177281-31-0 | |
Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177281-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601200027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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